![molecular formula C6H5BBrClO2 B573107 2-Bromo-5-chlorophenylboronic acid CAS No. 1217501-18-2](/img/structure/B573107.png)
2-Bromo-5-chlorophenylboronic acid
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Overview
Description
“2-Bromo-5-chlorophenylboronic acid” is a chemical compound with the molecular formula C6H5BBrClO2 . It has a molecular weight of 235.27 . It is a solid substance that is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “2-Bromo-5-chlorophenylboronic acid” involves various chemical reactions. For instance, it can catalyze the formation of amide bonds from amines and carboxylic acids . This process promotes greener amidations of carboxylic acids and amines in catalytic amounts, avoiding the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-chlorophenylboronic acid” is 1S/C6H5BBrClO2/c8-6-2-1-4 (9)3-5 (6)7 (10)11/h1-3,10-11H . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
“2-Bromo-5-chlorophenylboronic acid” is involved in various chemical reactions. For example, it can catalyze the formation of amide bonds from amines and carboxylic acids . This process promotes greener amidations of carboxylic acids and amines in catalytic amounts .
Physical And Chemical Properties Analysis
“2-Bromo-5-chlorophenylboronic acid” has a predicted boiling point of 363.4±52.0 °C and a predicted density of 1.79±0.1 g/cm3 . It has a pKa value of 7.28±0.58 (Predicted) .
Scientific Research Applications
- Application : 2-Bromo-5-chlorophenylboronic acid participates in boronic acid (BA)-mediated cis-diol conjugation, which is a well-studied reaction. This reaction allows for the reversible formation of covalent bonds between boronic acids and cis-diols, such as those found in carbohydrates and nucleic acids. Researchers use this chemistry for bioconjugation, drug delivery, and sensor development .
Boronic Acid-Based Dynamic Click Chemistry
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-chlorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to the palladium (II) complex . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and its ability to cross biological membranes.
Result of Action
The result of the action of 2-Bromo-5-chlorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Bromo-5-chlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C . The presence of a palladium (II) complex is also necessary for the compound to exert its action .
Safety and Hazards
The safety information for “2-Bromo-5-chlorophenylboronic acid” includes several hazard statements: H302-H312-H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2-bromo-5-chlorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJWGKFUCVGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659363 |
Source
|
Record name | (2-Bromo-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-18-2 |
Source
|
Record name | (2-Bromo-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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